7-Chlorobenzo[c][1,2,5]thiadiazole-4-sulfonyl chloride
Description
7-Chlorobenzo[c][1,2,5]thiadiazole-4-sulfonyl chloride (CAS 142246-48-8, molecular formula C₆H₂Cl₂N₂O₃S, molecular weight 253.06 g/mol) is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core substituted with chlorine at position 7 and a sulfonyl chloride group at position 4 . This bifunctional reagent is characterized by its electron-deficient aromatic system, which enhances its reactivity in nucleophilic substitution and coupling reactions. The sulfonyl chloride group enables its use as a versatile intermediate in synthesizing sulfonamides, sulfonate esters, and fluorescent probes, while the chloro substituent modulates electronic properties and steric accessibility .
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2,1,3-benzothiadiazole-7-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O2S2/c7-3-1-2-4(14(8,11)12)6-5(3)9-13-10-6/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBXZVNDTFXOSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)Cl)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorobenzo[c][1,2,5]thiadiazole-4-sulfonyl chloride typically involves the reaction of chlorosulfonic acid with a suitable precursor under controlled conditions. One common method involves adding chlorosulfonic acid dropwise to the precursor in an ice bath under a nitrogen atmosphere. The reaction is then allowed to proceed at elevated temperatures, typically around 100°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The use of advanced equipment and automation helps in maintaining consistent reaction conditions and minimizing impurities .
Chemical Reactions Analysis
Types of Reactions
7-Chlorobenzo[c][1,2,5]thiadiazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, which react with the sulfonyl chloride group under mild to moderate conditions.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products
The major products formed from these reactions include sulfonamide derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral Activity
Research indicates that derivatives of 7-chlorobenzo[c][1,2,5]thiadiazole-4-sulfonyl chloride have been synthesized and evaluated for antiviral properties. A study demonstrated the synthesis of sulfonamide derivatives containing this compound, which exhibited significant activity against the tobacco mosaic virus (TMV). Among the synthesized compounds, specific derivatives showed inhibition rates comparable to established antiviral agents like ningnanmycin .
Table 1: Antiviral Activity of Sulfonamide Derivatives
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| 7b | 0.5 | 42.00 |
| 7i | 0.5 | 42.49 |
| Ningnanmycin | 0.5 | 54.51 |
1.2 Anticonvulsant Properties
Another area of interest is the anticonvulsant activity associated with thiadiazole derivatives. Compounds incorporating the thiadiazole moiety have shown protective effects against induced seizures in animal models . The incorporation of sulfonyl chloride groups enhances the biological activity of these compounds, making them candidates for further development in treating epilepsy and related disorders.
Agricultural Applications
2.1 Herbicidal Properties
The sulfonamide derivatives of this compound have also been investigated for their herbicidal properties. The structural modifications introduced by the sulfonamide group can lead to compounds with effective herbicidal activity against various plant pathogens . This application is particularly relevant in developing environmentally friendly agricultural chemicals that target specific pests without harming beneficial organisms.
Materials Science
3.1 Polymer Formation
In materials science, the compound has potential applications as a monomer in polymer synthesis. Its unique structure allows for the formation of polymers with specific properties that can be utilized in various industrial applications, including coatings and adhesives . The ability to modify the chemical structure opens avenues for creating materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 7-Chlorobenzo[c][1,2,5]thiadiazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and in the development of bioactive compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group Variations
a. 5-Chlorobenzo[c][1,2,5]thiadiazol-4-amine
This compound replaces the sulfonyl chloride group with an amine (-NH₂) at position 4. The amine group facilitates electrophilic aromatic substitution and coordination chemistry, making it a precursor for pharmaceuticals like tizanidine . However, the absence of the sulfonyl chloride limits its utility in sulfonylation reactions.
b. 7-Nitrobenzo[c][1,2,5]oxadiazol-4-amine (NBD) NBD features a nitro (-NO₂) group at position 7 and an amine at position 4 on a benzooxadiazole ring. The nitro group enhances fluorescence quenching properties, making NBD a popular fluorescent tag in biological imaging . Unlike 7-chlorobenzo[c][1,2,5]thiadiazole-4-sulfonyl chloride, NBD lacks sulfonyl chloride reactivity but offers distinct photophysical applications.
c. 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole
This compound substitutes the thiadiazole ring with an oxadiazole, altering electronic properties. The oxadiazole’s higher electronegativity reduces ring stability under acidic conditions compared to thiadiazole derivatives .
Reactivity and Stability
- The sulfonyl chloride group in the target compound enables rapid nucleophilic displacement, whereas chloro substituents in analogs (e.g., 5-chlorobenzo[c][1,2,5]thiadiazol-4-amine) require harsher conditions for substitution .
- Thiadiazoles generally exhibit higher thermal stability than oxadiazoles; for instance, benzooxadiazole derivatives decompose under strong oxidizers like bromine, while thiadiazoles tolerate sulfuryl chloride .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
7-Chlorobenzo[c][1,2,5]thiadiazole-4-sulfonyl chloride is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antiviral, anticancer, and antimicrobial properties, supported by data tables and relevant case studies.
Antiviral Activity
Research indicates that derivatives of thiadiazoles exhibit significant antiviral properties. For instance, studies have shown that certain sulfonamide derivatives containing the thiadiazole moiety display antiviral activity against the Tobacco Mosaic Virus (TMV).
Case Study: Antiviral Efficacy Against TMV
A study synthesized several derivatives of 1,3,4-thiadiazole and tested their anti-TMV activity. The results are summarized in Table 1.
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| 7a | 0.5 | 38.42 |
| 7b | 0.5 | 42.00 |
| 7c | 0.5 | 31.55 |
| 7d | 0.5 | 34.70 |
| Ningnanmycin | 0.5 | 54.51 |
Compounds 7b and 7i showed approximately 42% inhibition against TMV, indicating their potential as antiviral agents .
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. The presence of the thiadiazole ring is crucial for cytotoxic activity against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A review highlighted the anticancer activity of several thiadiazole compounds against different cancer cell lines including A549 (lung carcinoma) and MCF-7 (breast cancer). The findings are presented in Table 2.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 8.107 |
| Compound B | MCF-7 | 10.00 |
| Compound C | HT29 | <10.00 |
The study concluded that compounds with electron-donating groups at specific positions on the phenyl ring exhibited enhanced cytotoxicity .
Antimicrobial Activity
Thiadiazole compounds are also recognized for their antimicrobial properties against bacteria and fungi.
Case Study: Antimicrobial Screening
In a study assessing the antimicrobial potential of various thiadiazole derivatives, the following results were obtained:
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|---|
| Compound D | E. coli | 32 |
| Compound E | S. aureus | 16 |
| Compound F | C. albicans | 8 |
These results indicate that certain derivatives possess significant antimicrobial activity, with some showing MIC values lower than traditional antibiotics .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 7-chlorobenzo[c][1,2,5]thiadiazole-4-sulfonyl chloride, and how do reaction conditions influence yield?
- The compound can be synthesized via sulfonation and chlorination of precursor heterocycles. For example, benzo[c][1,2,5]thiadiazole derivatives are often prepared using thionyl chloride (SOCl₂) under acidic or basic conditions. Evidence from analogous syntheses shows that 5-chlorobenzo[c][1,2,5]thiadiazole is synthesized via reaction of 4-chloro-o-phenylenediamine with SOCl₂ in pyridine (basic media) or sulfuric acid (acidic media), with yields varying based on solvent polarity and temperature . For sulfonyl chloride formation, controlled addition of chlorosulfonic acid to the thiadiazole core under anhydrous conditions is critical to avoid hydrolysis.
Q. How should researchers characterize the purity and structure of this compound?
- Use a combination of spectroscopic and chromatographic methods:
- 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and sulfonyl chloride groups (distinct splitting patterns).
- IR Spectroscopy : Confirm S=O stretches (~1350–1150 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹) .
- HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ for C₆H₃ClN₂O₂S₂).
- Elemental Analysis : Match calculated vs. experimental C, H, N, S, and Cl percentages .
Q. What are the key reactivity patterns of the sulfonyl chloride group in this compound?
- The sulfonyl chloride moiety is highly electrophilic, enabling nucleophilic substitution with amines (to form sulfonamides) or alcohols (to form sulfonate esters). For example, in aqueous basic conditions, it reacts with amines (e.g., aniline derivatives) to yield sulfonamides, a common step in pharmaceutical intermediates . Side reactions, such as hydrolysis to sulfonic acids, can occur if moisture is not rigorously excluded .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing derivatives of this compound?
- Density Functional Theory (DFT) calculations can predict transition states and regioselectivity in substitution reactions. For instance, modeling the sulfonyl chloride’s electrophilicity helps identify optimal leaving-group behavior and steric effects. Studies on analogous thiadiazole systems suggest that electron-withdrawing substituents (e.g., Cl) enhance reactivity at the 4-position . Pair this with experimental validation using kinetic studies (e.g., monitoring reaction progress via in-situ IR).
Q. What strategies resolve contradictions in spectral data when synthesizing novel derivatives?
- Contradictions (e.g., unexpected NMR shifts or IR absorptions) often arise from byproducts or tautomeric forms. For example:
- Byproduct Identification : Use LC-MS/MS to detect sulfonic acid impurities from incomplete chlorination .
- Tautomer Analysis : Variable-temperature NMR can distinguish between thiadiazole tautomers, which may exhibit dynamic equilibrium in solution .
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry for crystalline derivatives .
Q. How does the electronic structure of this compound influence its application in materials science?
- The benzo[c][1,2,5]thiadiazole core is electron-deficient, making it useful in optoelectronic materials. For example, derivatives like DTCPB (a thiadiazole-carbonitrile) exhibit strong absorption in the visible spectrum, suitable for organic photovoltaics . The sulfonyl chloride group can be functionalized to tune solubility (e.g., adding polar side chains) or to anchor the molecule to metal surfaces in thin-film devices.
Q. What are the challenges in scaling up multi-step syntheses involving this compound, and how are they addressed?
- Key issues include:
- Intermediate Stability : Sulfonyl chlorides are moisture-sensitive; use Schlenk techniques or dry solvents.
- Byproduct Accumulation : Optimize stepwise purification (e.g., column chromatography for early steps, recrystallization for final products) .
- Reaction Scalability : Replace batch processes with flow chemistry for exothermic steps (e.g., SOCl₂ reactions) to improve safety and yield .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
